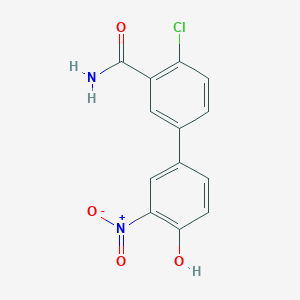
4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% (4-CMP-2NP) is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the family of nitrophenols, which are compounds that contain an aromatic ring with a nitro group attached to it. 4-CMP-2NP is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. It has a melting point of 78-80°C and is stable at room temperature.
Aplicaciones Científicas De Investigación
4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of other organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a reagent in the preparation of nitroaromatic compounds and nitroheterocycles. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used to study the properties of nitrophenols, such as their reactivity, solubility, and stability.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% is not well understood. However, it is believed that the nitro group of the compound is responsible for its reactivity. The nitro group can be reduced to a nitroso group, which can then react with other molecules to form various products. Additionally, the nitro group can undergo oxidation to form nitric oxide, which can then react with other molecules to form various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% have not been extensively studied. However, it is believed that the nitro group of the compound is responsible for its reactivity and can lead to the formation of various products when it reacts with other molecules. Additionally, it is possible that the compound could have an effect on the metabolism of certain chemicals, as well as on the activity of enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in laboratory experiments include its high purity, its low cost, and its stability at room temperature. Additionally, it is easy to handle and store, and it is soluble in common organic solvents. The limitations of using 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in laboratory experiments include its potential for toxicity, its reactivity with other compounds, and its instability in the presence of strong bases and acids.
Direcciones Futuras
Future research on 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% should focus on its potential applications in scientific research, its biochemical and physiological effects, and its reactivity with other compounds. Additionally, further research should be conducted to determine the mechanism of action of the compound, as well as its potential toxicity. Finally, research should also be conducted to optimize the synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% and to develop new methods for its use in laboratory experiments.
Métodos De Síntesis
The synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been well documented in the literature. The reaction involves the condensation of 2-chloro-5-methoxycarbonylphenol with 2-nitrophenol in the presence of a base catalyst. The reaction is carried out at temperatures between 90-100°C and yields 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in yields of up to 95%.
Propiedades
IUPAC Name |
methyl 4-chloro-3-(4-hydroxy-3-nitrophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(18)9-2-4-11(15)10(6-9)8-3-5-13(17)12(7-8)16(19)20/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYATIPTKNHQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686332 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol | |
CAS RN |
1261933-11-2 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)





![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)




